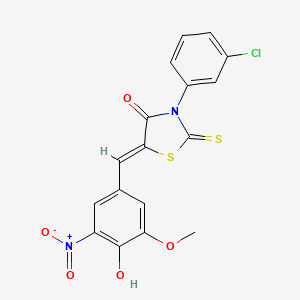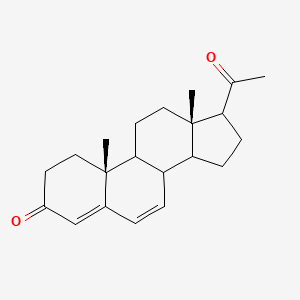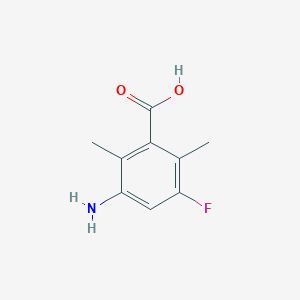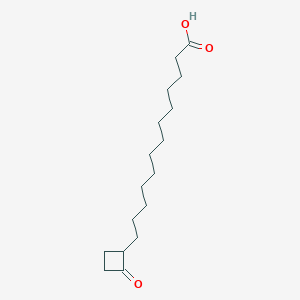![molecular formula C20H21ClO3 B14795056 7-Chloro-2-[(3-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol](/img/structure/B14795056.png)
7-Chloro-2-[(3-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-[(3-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol is a complex organic compound with a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-[(3-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This method is widely used for forming carbon-carbon bonds and can be employed to introduce the 3-methoxyphenyl group.
Friedel-Crafts alkylation: This reaction can be used to introduce the propyl group onto the benzofuran ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-[(3-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-Chloro-2-[(3-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 7-Chloro-2-[(3-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-[(3-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol: Similar structure but lacks the chlorine atom.
7-Chloro-2-[(3-methoxyphenyl)methyl]-3-methyl-1-benzofuran-4-ol: Similar structure but lacks the propyl group.
Uniqueness
The presence of the chlorine atom and the propyl group in 7-Chloro-2-[(3-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol contributes to its unique chemical properties and potential applications. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C20H21ClO3 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
7-chloro-2-[(3-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol |
InChI |
InChI=1S/C20H21ClO3/c1-4-6-14-11-16(21)20-18(19(14)22)12(2)17(24-20)10-13-7-5-8-15(9-13)23-3/h5,7-9,11,22H,4,6,10H2,1-3H3 |
InChI Key |
OBLSYOOCCWXPAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C(=C1O)C(=C(O2)CC3=CC(=CC=C3)OC)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


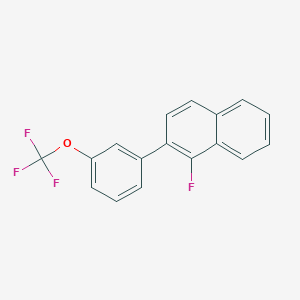

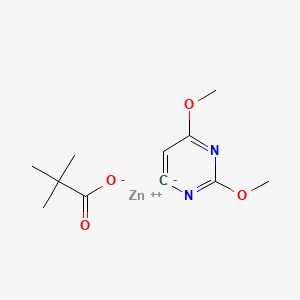
![(13S)-7-(9-bromononyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14794994.png)
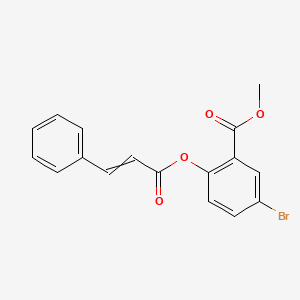
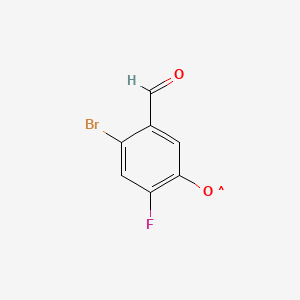
![CarbaMic acid, N-[(1S)-2-[[4-[3-[5-chloro-3-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-fluorophenyl]-1-(1-Methylethyl)-1H-pyrazol-4-yl]-2-pyriMidinyl]aMino]-1-Methylethyl]-, Methyl ester](/img/structure/B14795023.png)
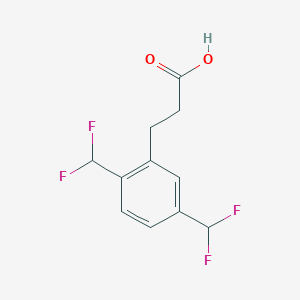
![N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B14795036.png)
![2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14795037.png)
